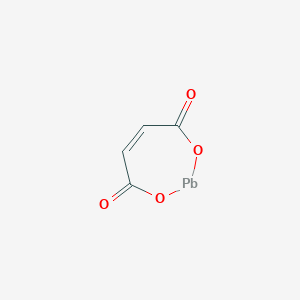
Lead maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(II) maleate is an inorganic compound with the chemical formula Pb(C4H2O4) It is a lead salt of maleic acid, where lead is in the +2 oxidation state
準備方法
Synthetic Routes and Reaction Conditions: Lead(II) maleate can be synthesized through a reaction between lead(II) acetate and maleic acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding maleic acid to the solution. The mixture is stirred and heated to promote the reaction, resulting in the formation of Lead(II) maleate as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for Lead(II) maleate are not widely documented, the general approach involves similar principles as the laboratory synthesis. Industrial processes may involve larger-scale reactions with optimized conditions for higher yield and purity. Techniques such as continuous flow reactors and advanced filtration systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Lead(II) maleate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under specific conditions.
Reduction: Lead(II) can be reduced to metallic lead in the presence of strong reducing agents.
Substitution: Lead(II) maleate can participate in substitution reactions where the maleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligands such as chloride ions (Cl-) or nitrate ions (NO3-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) compounds such as lead dioxide (PbO2).
Reduction: Metallic lead (Pb).
Substitution: Lead(II) chloride (PbCl2) or lead(II) nitrate (Pb(NO3)2).
科学的研究の応用
Lead(II) maleate has several scientific research applications, including:
Environmental Science: It is used in studies related to heavy metal adsorption and removal from wastewater.
Materials Chemistry: The compound is investigated for its potential use in the synthesis of advanced materials with unique structural and electronic properties.
Biology and Medicine: Research is ongoing to explore the biological interactions and potential therapeutic applications of lead-based compounds, although the toxicity of lead remains a significant concern.
作用機序
The mechanism of action of Lead(II) maleate primarily involves its interaction with other chemical species through coordination chemistry. The lead(II) ion can form coordination complexes with various ligands, influencing the compound’s reactivity and stability. The maleate ligand provides specific binding sites that facilitate these interactions, leading to the formation of stable complexes. These interactions are crucial in applications such as metal ion adsorption and catalysis.
類似化合物との比較
Lead(II) acetate (Pb(C2H3O2)2): Another lead(II) salt with acetate ligands, commonly used in laboratory and industrial applications.
Lead(II) chloride (PbCl2): A lead(II) salt with chloride ligands, known for its solubility properties and use in various chemical reactions.
Lead(II) nitrate (Pb(NO3)2): A lead(II) salt with nitrate ligands, widely used in analytical chemistry and as a precursor for other lead compounds.
Uniqueness of Lead(II) Maleate: Lead(II) maleate is unique due to the presence of the maleate ligand, which provides distinct structural and chemical properties. The maleate ligand’s ability to form stable coordination complexes with lead(II) ions makes Lead(II) maleate particularly useful in applications requiring specific binding interactions, such as metal ion adsorption and catalysis.
特性
CAS番号 |
19136-34-6 |
|---|---|
分子式 |
C4H2O4Pb |
分子量 |
321 g/mol |
IUPAC名 |
1,3,2λ2-dioxaplumbepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
InChIキー |
JJWLMSCSLRJSAN-UHFFFAOYSA-L |
異性体SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Pb+2] |
正規SMILES |
C1=CC(=O)O[Pb]OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



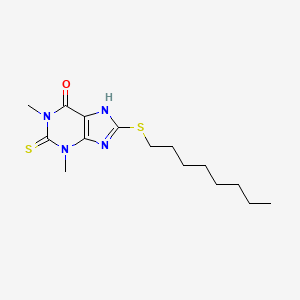
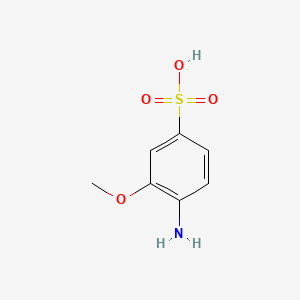



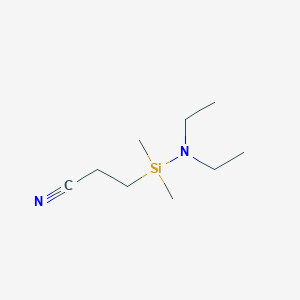

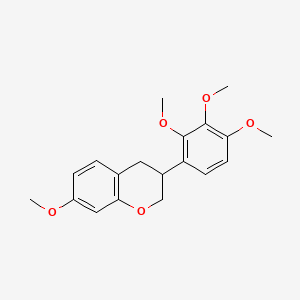

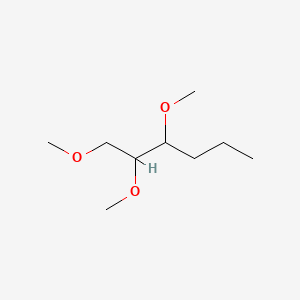
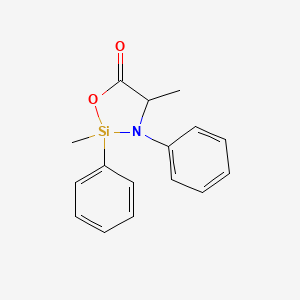

![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
